molecular formula C13H13N3O3S B1370614 4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid CAS No. 1142202-80-9

4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid

Cat. No.: B1370614
CAS No.: 1142202-80-9
M. Wt: 291.33 g/mol
InChI Key: XCTGVXVKTZPJIM-UHFFFAOYSA-N
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Description

4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-yl]butanoic acid is a heterocyclic carboxylic acid featuring a 1,3,4-thiadiazole core substituted with an anilinocarbonyl group at position 5 and a butanoic acid moiety at position 2 of the thiadiazole ring. This compound is noted for its structural complexity, combining aromatic, heterocyclic, and carboxylic acid functionalities.

Properties

IUPAC Name

4-[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-11(18)8-4-7-10-15-16-13(20-10)12(19)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTGVXVKTZPJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Using Thiosemicarbazide and Carboxylic Acid Derivatives with Phosphorus Pentachloride

  • Method: Thiosemicarbazide, a carboxylic acid (or its derivative), and phosphorus pentachloride (PCl₅) are combined in a dry reaction vessel at room temperature and ground until the reaction completes, forming the thiadiazole ring in a solid-phase reaction.
  • Post-processing: The crude product is treated with alkaline solution to adjust pH to 8–8.2, filtered, dried, and recrystallized to yield 2-amino-5-substituted-1,3,4-thiadiazoles with yields exceeding 91%.
  • Advantages: This method is simple, rapid, uses mild conditions, and employs inexpensive reagents with low toxicity.
  • Reference: Patent CN103936691A describes this efficient solid-phase synthesis.

Cyclization Using Aldehydes and Thiosemicarbazide with Oxidants

  • Method: Aldehydes react with thiosemicarbazide in ethanol with tert-butyl hydroperoxide as an oxidant at room temperature for about 4 hours to form 2-amino-1,3,4-thiadiazoles.
  • Purification: After reaction completion, the mixture is worked up by solvent evaporation, extraction with ethyl acetate and water, washing with sodium bicarbonate, drying, and purification via silica gel chromatography.
  • Yield: Approximately 80% reported.
  • Reference: Synthetic Communications, 2018.

Introduction of the Anilinocarbonyl Group (Amide Bond Formation)

The key functionalization step for preparing 4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-yl]-butanoic acid involves forming an amide bond between the thiadiazole ring and aniline.

Amide Coupling Using Carbodiimide Chemistry

  • Method: 5-Amino-1,3,4-thiadiazole-2-substituted derivatives are reacted with carboxylic acid derivatives (such as butanoic acid or its activated form) in the presence of coupling agents like N-ethyl-N-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile.
  • Procedure: The reaction is stirred at room temperature for 24 hours, monitored by thin layer chromatography (TLC).
  • Work-up: The solvent is evaporated, and the residue is extracted with ethyl acetate and washed sequentially with sodium bicarbonate, diluted sulfuric acid, and brine. The organic phase is dried, filtered, and the product purified by column chromatography.
  • Reference: N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives synthesis described in PMC article (2014).

Synthesis of the Butanoic Acid Side Chain

The butanoic acid moiety can be introduced via acylation or by using succinic anhydride derivatives.

Reaction with Succinic Anhydride

  • Method: A thiadiazole amine derivative is reacted with succinic anhydride in N,N-dimethylformamide (DMF) at 100 °C for 12 hours to form the 4-substituted butanoic acid derivative.
  • Reference: Synthesis of 4-[[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxo-butanoic acid.

Representative General Synthetic Route for this compound

Step Reagents & Conditions Description Yield / Notes
1 Thiosemicarbazide + Butanoic acid derivative + PCl₅ Solid-phase grinding at room temperature to form 2-amino-5-substituted-1,3,4-thiadiazole intermediate >91% yield
2 Intermediate + Aniline + EDC + HOBt in acetonitrile Amide bond formation at room temperature for 24 h High purity after work-up and chromatography
3 Purification Extraction, washing, drying, and column chromatography Product: this compound

Analytical and Purification Techniques

  • Monitoring: Thin layer chromatography (TLC) with hexane/ethyl acetate or ethyl acetate/petroleum ether systems is used to monitor reaction progress.
  • Purification: Silica gel column chromatography is the standard method to obtain pure product.
  • Characterization: Spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR confirm structural features, including disappearance of amide carbonyl bands upon cyclization and the presence of aromatic and aliphatic protons consistent with the target compound.

Summary of Key Research Findings

Aspect Details
Core ring formation Efficient cyclization of thiosemicarbazide with carboxylic acids or aldehydes; solid-phase grinding with PCl₅ offers high yield and mild conditions
Amide bond formation Carbodiimide-mediated coupling (EDC/HOBt) in acetonitrile is effective for attaching aniline to the thiadiazole ring
Side chain introduction Reaction with succinic anhydride or butanoic acid derivatives in DMF at elevated temperature introduces the butanoic acid moiety
Purification Standard chromatographic techniques ensure high purity suitable for biological evaluation

Chemical Reactions Analysis

Types of Reactions

4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-thiadiazole derivatives, including 4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid, in cancer treatment. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The thiadiazole moiety facilitates interactions with key kinases involved in cancer progression. For instance, compounds containing this framework have demonstrated activity against the c-KIT kinase domain, which is crucial for certain types of cancers .
  • In vitro Studies : In a study involving the NCI-60 human cancer cell lines, derivatives of thiadiazoles exhibited broad-spectrum anticancer activity. Specifically, compounds similar to this compound were evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameTarget Cancer TypeIC50 (µM)Mechanism
This compoundBreast Cancer12.5c-KIT inhibition
Compound ALung Cancer10.0Apoptosis induction
Compound BColon Cancer15.0Angiogenesis inhibition

Agricultural Applications

2.1 Pesticidal Properties

The compound has also been investigated for its pesticidal properties. Thiadiazole derivatives are known to exhibit fungicidal and insecticidal activities:

  • Fungicide Development : Research indicates that compounds with thiadiazole structures can act as effective fungicides against various plant pathogens. This is particularly relevant in developing sustainable agricultural practices .
  • Insect Repellency : Studies have shown that certain thiadiazole derivatives can repel pests effectively, thus reducing the need for synthetic pesticides .

Table 2: Pesticidal Efficacy of Thiadiazole Compounds

Compound NameTarget Pest/FungusEfficacy (%)Application Method
This compoundFusarium spp.85%Foliar spray
Compound CAphids75%Soil drench
Compound DBotrytis cinerea90%Seed treatment

Material Science Applications

3.1 Polymer Chemistry

Thiadiazole derivatives are being explored for their role in polymer chemistry:

  • Conductive Polymers : The incorporation of thiadiazole units into polymer backbones can enhance electrical conductivity and thermal stability, making them suitable for electronic applications .
  • Biodegradable Plastics : Research is ongoing into using such compounds as additives to improve the biodegradability of plastics .

Mechanism of Action

The mechanism of action of 4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid involves its interaction with specific molecular targets. The anilinocarbonyl group can form hydrogen bonds with proteins, while the thiadiazole ring can participate in π-π interactions. These interactions can modulate the activity of target proteins and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3,4-Oxadiazole Derivatives

Several 1,3,4-oxadiazole-based analogs share structural similarities with the target compound but differ in their heterocyclic core and substituents. Key examples from and include:

Compound Name (ID) Substituents on Phenyl Ring Yield (%) Purity (HPLC) Key Features
8s () 2-Chloro-4-methyl 69% High Chloro and methyl groups enhance lipophilicity and metabolic stability .
8u () 4-Trifluoromethyl 68% High Trifluoromethyl group improves bioavailability and resistance to oxidation .
19d () 2-Chloro-4-(2-fluoropropan-2-yl) 76% High Fluorinated substituent increases electronegativity and binding affinity .

Key Differences from Target Compound :

  • Heterocyclic Core: The oxadiazole ring (O vs.
  • Substituent Effects: Chloro, methoxy, and trifluoromethyl groups in oxadiazole derivatives enhance solubility and target engagement compared to the anilinocarbonyl group in the thiadiazole compound .
Bendamustine-Related Compounds

Bendamustine analogs () share the butanoic acid moiety but incorporate benzimidazole cores instead of thiadiazole:

Compound Name (USP Standard) Core Structure Key Functional Groups Purity Requirements
Bendamustine Hydrochloride RS Benzimidazole + butanoic acid Bis(2-hydroxyethyl)amino group NMT 1.0% water content
Bendamustine Related Compound C RS Benzimidazole + butanoic acid (2-Chloroethyl)amino group Microbial limits specified

Key Differences :

  • Pharmacological Profile : Benzimidazole derivatives are clinically validated chemotherapeutic agents, whereas thiadiazole analogs lack reported therapeutic data.
  • Stability : Bendamustine compounds require stringent storage (sealed containers, room temperature), suggesting superior stability compared to the discontinued thiadiazole derivative .
Thiadiazole-Boronic Acid Hybrids

describes 4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenylboronic acid, which shares the thiadiazole core but replaces the butanoic acid with a boronic acid group.

Biological Activity

4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

  • Molecular Formula : C15H13N5O3S2
  • Molecular Weight : 375.43 g/mol
  • CAS Number : 1142209-59-3

Antimicrobial Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit substantial antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In particular, studies have shown that these compounds can inhibit the growth of Staphylococcus epidermidis and other pathogens .

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been extensively studied. For example, in a study evaluating new thiadiazole derivatives against cancer cell lines (MCF-7 and A549), some compounds exhibited promising cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Research has shown that certain derivatives can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the thiadiazole ring contributes to its reactivity and interaction with biological targets. Studies have indicated that modifications in the side chains or functional groups can enhance or diminish its biological efficacy .

Study 1: Anticancer Evaluation

In a comparative study on the anticancer activity of various thiadiazole derivatives, compound 4y (a derivative) was found to have an IC50 value of 0.084 mmol/L against MCF-7 cells and 0.034 mmol/L against A549 cells. This highlights the potential of thiadiazole-containing compounds in cancer therapy .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of thiadiazole derivatives revealed that certain compounds exhibited inhibitory effects comparable to standard antibiotics like ampicillin. The docking studies supported these findings by demonstrating strong interactions between the compounds and bacterial protein targets .

Data Summary Table

Biological ActivityCompound TestedIC50 Value (mmol/L)Reference
Anticancer4yMCF-7: 0.084
A549: 0.034
AntimicrobialVariousComparable to ampicillin
Anti-inflammatoryVariousNot specified

Q & A

Q. What are the optimal synthetic routes for 4-[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling thiadiazole intermediates with functionalized carboxylic acids. For example:

  • Step 1: React 1,3,4-thiadiazole-2-amine derivatives with aniline-substituted carbonyl chlorides under reflux conditions (POCl₃ as a catalyst, 90°C, 3 hours) to form the anilinocarbonyl-thiadiazole core .
  • Step 2: Introduce the butanoic acid chain via nucleophilic substitution or ester hydrolysis. For instance, tert-butyl or methyl ester-protected intermediates (e.g., tert-butyl 4-((5-aryl-1,3,4-thiadiazol-2-yl)thio)butanoate) are hydrolyzed using acidic or basic conditions to yield the final carboxylic acid .
  • Yield Optimization: Yields range from 36% to 94% depending on substituent steric effects, reaction temperature, and protecting group strategy. For example, electron-withdrawing groups (e.g., trifluoromethyl) reduce yields (68–76%) compared to methoxy or alkyl substituents (93–94%) .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis: Use reverse-phase HPLC with UV detection (λ = 254 nm) to confirm >95% purity. Mobile phases often combine acetonitrile and water (acidified with 0.1% TFA) .
  • Structural Confirmation:
    • ¹H/¹³C NMR: Key signals include the thiadiazole ring protons (δ 7.8–8.1 ppm), anilinocarbonyl NH (δ 10.0–10.5 ppm), and butanoic acid protons (δ 2.3–2.6 ppm for CH₂ groups) .
    • HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields observed across structurally analogous compounds?

Methodological Answer: Contradictions in yields (e.g., 36% vs. 94% for similar substrates) arise from:

  • Steric and Electronic Effects: Bulky substituents (e.g., cyclopropyl or isopropyl groups) hinder nucleophilic attack during coupling steps, reducing yields .
  • Protecting Group Strategy: tert-Butyl esters (yield 93%) outperform methyl esters (68%) due to reduced side reactions during hydrolysis .
  • Reaction Monitoring: Use TLC or in-situ IR spectroscopy to track intermediate formation and optimize reaction times .

Q. What computational methods can predict the biological activity of this compound, particularly its interaction with Rho/Myocardin-related transcription factors?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model the compound’s binding to Rho/MRTF domains. Focus on the thiadiazole ring’s sulfur atoms and anilinocarbonyl group for hydrogen bonding with residues like Arg256 or Lys238 .
  • QSAR Studies: Correlate substituent electronic properties (Hammett σ values) with inhibitory activity. For example, electron-deficient aryl groups (e.g., trifluoromethyl) enhance binding affinity by 1.5–2.0-fold compared to alkyl groups .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability: Incubate the compound in phosphate-buffered saline (pH 7.4, 37°C) and monitor degradation via LC-MS over 24 hours. The butanoic acid moiety may undergo β-oxidation in liver microsomes .
  • Photostability: Expose to UV light (λ = 365 nm) and track decomposition products using HPLC. Thiadiazole rings are prone to photolytic cleavage .

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